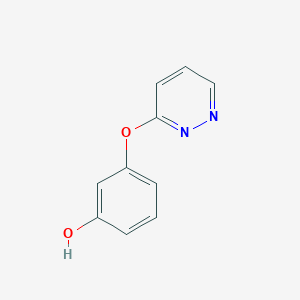

3-(3-Hydroxyphenoxy)pyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

3-pyridazin-3-yloxyphenol |

InChI |

InChI=1S/C10H8N2O2/c13-8-3-1-4-9(7-8)14-10-5-2-6-11-12-10/h1-7,13H |

InChI Key |

HJDWRKGRJGNDCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NN=CC=C2)O |

Origin of Product |

United States |

Structure Activity Relationship Sar Studies of 3 3 Hydroxyphenoxy Pyridazine and Its Analogs

Elucidation of Key Pharmacophoric Features within the 3-(3-Hydroxyphenoxy)pyridazine Scaffold

Without specific studies on 3-(3-Hydroxyphenoxy)pyridazine, the key pharmacophoric features can only be hypothesized based on general principles of medicinal chemistry. A pharmacophore model typically identifies essential structural characteristics required for biological activity, such as hydrogen bond donors and acceptors, aromatic regions, and hydrophobic centers. nih.gov For the 3-(3-Hydroxyphenoxy)pyridazine scaffold, one could speculate that the pyridazine (B1198779) nitrogens act as hydrogen bond acceptors, the hydroxyl group on the phenoxy ring serves as a hydrogen bond donor and acceptor, and the two aromatic rings provide hydrophobic and potential π-stacking interaction points. However, without experimental data from binding studies or computational modeling of this specific molecule with a biological target, these remain theoretical considerations.

Impact of Substituent Variation on Biological Potency and Selectivity

The systematic variation of substituents on a lead compound is a cornerstone of medicinal chemistry to optimize potency and selectivity. For the 3-(3-Hydroxyphenoxy)pyridazine scaffold, such studies would be crucial to understanding its potential as a therapeutic agent.

Electronic and Steric Influence of Functional Groups on the Pyridazine and Phenoxy Rings

The introduction of various functional groups on either the pyridazine or the phenoxy ring would modulate the electronic and steric properties of the molecule, thereby influencing its biological activity. For example, electron-donating or electron-withdrawing groups on the aromatic rings could alter the pKa of the hydroxyl group and the basicity of the pyridazine nitrogens, which could in turn affect ligand-target interactions. Similarly, the size and shape of substituents (steric effects) would play a critical role in how the molecule fits into a biological target's binding site. SAR studies on other pyridazine derivatives have highlighted the importance of these factors. mdpi.comnih.gov

Role of Hydrogen Bonding Potential in Ligand-Target Interactions

The 3-hydroxyl group is a key feature of the target compound, suggesting that hydrogen bonding could be critical for its biological activity. The ability of this group to act as both a hydrogen bond donor and acceptor makes it a potentially crucial interaction point with a biological target. The nitrogen atoms of the pyridazine ring also contribute to the hydrogen bonding potential as acceptors. A comprehensive SAR study would involve modifying or replacing these groups to probe the importance of hydrogen bonding for activity.

Conformational Analysis and Identification of Bioactive Conformations

The three-dimensional shape of a molecule is paramount to its ability to interact with a biological target. The ether linkage in 3-(3-Hydroxyphenoxy)pyridazine allows for rotational flexibility, meaning the molecule can adopt various conformations. Conformational analysis, through computational methods or experimental techniques like NMR, would be necessary to identify the low-energy and likely bioactive conformations. nih.govmdpi.com The bioactive conformation is the specific spatial arrangement a molecule adopts when it binds to its target. Understanding this is essential for rational drug design. While conformational studies have been performed on complex pyridazine-containing systems, specific data for the 3-(3-Hydroxyphenoxy)pyridazine scaffold is not available.

Mechanistic Investigations of 3 3 Hydroxyphenoxy Pyridazine Bioactivity

Identification and Validation of Putative Molecular Targets and Signaling Pathways

The biological effects of pyridazine (B1198779) derivatives are a consequence of their interaction with specific molecular targets, which in turn modulates critical signaling pathways. Research has identified several key proteins and pathways that are targeted by this class of compounds.

A notable number of pyridazine-containing compounds have been developed as kinase inhibitors . nih.gov For instance, a series of 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway , which is implicated in inflammatory responses and cancer. acs.org Similarly, imidazo[1,2-b]pyridazine (B131497) derivatives have been found to be potent inhibitors of various eukaryotic protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). nih.gov

Other pyridazine derivatives have been optimized as inhibitors of the c-Met proto-oncogene , a receptor tyrosine kinase that plays a crucial role in tumor cell proliferation and survival. nih.gov Furthermore, novel hybrids of pyridazine-pyrazoline have demonstrated significant antiproliferative activity by inhibiting the epidermal growth factor receptor (EGFR) . nih.gov The vascular endothelial growth factor (VEGF) signaling pathway, crucial for tumor angiogenesis, has also been a target for imidazo[1,2-b]pyridazine derivatives.

Beyond kinases, pyridazinone derivatives have been reported to inhibit phosphodiesterase type 4 (PDE4) , an enzyme involved in inflammatory processes. nih.gov Some pyridazinone compounds also show activity toward α1- and α2-adrenoceptors. researchgate.net More complex fused systems, such as pyrazolo[3,4-d]pyridazines, have been identified as antagonists for adenosine (B11128) A1 and A3 receptors . nih.gov

Enzyme Inhibition and Activation Profiles (e.g., Kinases, Transporters, Hydrolases)

The therapeutic potential of pyridazine derivatives is often linked to their ability to inhibit specific enzymes. The following table summarizes the inhibitory activities of selected pyridazine derivatives against various kinases.

| Derivative Class | Target Enzyme | IC50 Value | Reference |

| Imidazo[1,2-b]pyridazines | DYRK1A | 50 nM | nih.gov |

| Imidazo[1,2-b]pyridazines | CLK1 | 82 nM | nih.gov |

| Imidazo[1,2-b]pyridazines | PfCLK1 | 32 nM | nih.gov |

| Quinoline-pyridazinone (8a) | c-Met | 4.2 nM | nih.gov |

| Pyridazine-pyrazoline (IXn) | EGFR | 0.65 µM | nih.gov |

| Pyridazine-pyrazoline (IXg) | EGFR | 0.75 µM | nih.gov |

| Imidazo[1,2-b]pyridazine (22) | Bruton's Tyrosine Kinase (BTK) | 1.3 nM | acs.org |

As the table indicates, imidazo[1,2-b]pyridazine derivatives have shown potent inhibition of DYRKs and CLKs, with IC50 values in the nanomolar range. nih.gov A specific quinoline-pyridazinone derivative, compound 8a, was found to be a selective c-Met inhibitor with an IC50 value of 4.2 nM. nih.gov Furthermore, certain pyridazine-pyrazoline hybrids exhibited excellent inhibitory effects on EGFR, with compound IXn showing an IC50 of 0.65 µM. nih.gov In the realm of non-receptor tyrosine kinases, an imidazo[1,2-b]pyridazine derivative, compound 22, was identified as a potent and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 1.3 nM. acs.org

Receptor Binding Affinity and Characterization of Ligand-Receptor Interactions

The interaction of pyridazine derivatives with specific receptors is another key aspect of their mechanism of action. Studies have characterized the binding affinities of these compounds, providing insights into their potential therapeutic applications.

A series of 7-amino-pyrazolo[3,4-d]pyridazine derivatives were evaluated for their binding affinity to adenosine receptors. The results, as shown in the table below, indicate high affinity for A1 and A3 receptors.

| Compound | Target Receptor | pKi | Reference |

| 10b | Adenosine A1 Receptor | 7.95 ± 0.09 | nih.gov |

| 10b | Adenosine A3 Receptor | 7.89 ± 0.11 | nih.gov |

Compound 10b, a 7-benzylamino-1-methyl-3-phenyl-pyrazolo[3,4-d]pyridazine, displayed a high affinity for both the human A1 and A3 adenosine receptors. nih.gov Molecular docking and dynamics simulations suggest that this high affinity is due to the formation of hydrogen bonding interactions within the orthosteric binding site of the receptors. nih.govacs.org

In addition to adenosine receptors, certain pyrido[2,3-c]pyridazine (B12844688) derivatives have been found to have a high affinity for the benzodiazepine (B76468) binding site of the GABAA receptor, with Ki values less than 100 nM. scirp.org

Modulation of Cellular Processes and Signaling Cascades (e.g., Cell Proliferation, Angiogenesis, Apoptosis)

The interaction of pyridazine derivatives with their molecular targets ultimately leads to the modulation of various cellular processes, including cell proliferation, angiogenesis, and apoptosis.

Cell Proliferation: Several studies have demonstrated the anti-proliferative effects of pyridazine derivatives in various cancer cell lines. For example, novel pyridazinone derivatives have been shown to limit the proliferation of osteosarcoma cells both in vitro and in vivo. mdpi.com These compounds induced a concentration-dependent decrease in cell density and metabolic activity. mdpi.com Similarly, 2,6-disubstituted pyridazinone derivatives have been shown to inhibit the proliferation of EBC-1 cells with high potency. nih.gov Other 3(2H)-pyridazinone derivatives have also been evaluated for their anti-proliferative effects against human colon carcinoma HCT116 cells. nih.gov

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. A series of thiadiazole pyridazine compounds were discovered to have potent anti-angiogenic activity. nih.gov These compounds were identified through screening for inhibitors of microvessel growth in a rat aortic ring assay and demonstrated both in vitro and in vivo anti-angiogenesis and anti-tumor activities. nih.gov

Apoptosis: Induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. A pyrazolo[3,4-d]pyridazine derivative, PPD-1, was found to induce apoptosis in lung cancer cells. nih.gov Treatment with PPD-1 led to a significant increase in the percentage of apoptotic cells, cell cycle arrest, and a disruption of the Bcl-2/Bax balance, suggesting the involvement of the intrinsic mitochondria-dependent pathway. nih.gov Furthermore, certain pyridazine-pyrazoline hybrids have been shown to enhance the induction of apoptosis in UO-31 renal cancer cells through the activation of caspase-3. nih.gov The cytotoxic activities of some pyrazoline derivatives bearing a phenyl pyridazine core have also been attributed to the induction of apoptosis. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Pyridazine Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and intermolecular interactions. For pyridazine (B1198779) derivatives, DFT methods are employed to calculate a variety of molecular descriptors.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. These parameters are crucial for predicting how a molecule like "3-(3-Hydroxyphenoxy)pyridazine" might interact with biological targets or other chemical species. Further properties such as ionization potential, electron affinity, and molecular electrostatic potential (MEP) maps can also be generated to identify electron-rich and electron-poor regions, which are potential sites for electrophilic and nucleophilic attacks.

| Parameter | Description | Typical Value Range | Reference |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 eV | |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 eV | |

| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO | 3 to 5 eV | |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5 to 7 eV | |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1 to 3 eV |

Molecular Docking Simulations for Prediction of Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is central to structure-based drug design, allowing researchers to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of their interaction.

In the context of pyridazine research, docking simulations are used to predict how derivatives might bind to the active sites of enzymes or receptors. For instance, studies have successfully used docking to investigate the binding of novel pyridazine analogs to targets such as the acetylcholine muscarinic receptor, various kinases, and cyclooxygenase (COX) enzymes. The simulation calculates a "docking score," typically expressed in kcal/mol, which estimates the binding affinity. Lower (more negative) scores generally indicate a more favorable binding interaction. The resulting binding pose reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the ligand's affinity and specificity. For "3-(3-Hydroxyphenoxy)pyridazine," docking could be used to predict its binding mode and affinity to potential protein targets, thereby guiding the design of more potent analogs.

Table 2: Illustrative Molecular Docking Results for Pyridazine Analogs against Protein Targets Note: The data below is representative of docking studies on various pyridazine derivatives and is intended for illustrative purposes.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Pyridazine Analogs | Acetylcholine Muscarinic Receptor | -7.2 to -7.9 | Not specified | |

| Tetrahydroimidazo[1,2-b]pyridazines | Kinases | Not specified | Not specified | |

| Pyrazole-pyridazine Hybrids | COX-2 | Not specified | Phe504, Arg499 | |

| Triazolo[4,3-b]pyridazines | c-Met / Pim-1 Kinases | Not specified | Not specified |

Molecular Dynamics Simulations for Investigating Ligand-Target Complex Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is used to assess the stability of a ligand-protein complex and to study its conformational dynamics in a simulated physiological environment.

For a compound like "3-(3-Hydroxyphenoxy)pyridazine" complexed with a protein target, an MD simulation can verify the stability of the binding pose predicted by docking. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the protein and ligand atoms, which indicates structural stability over time, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. These simulations can reveal whether crucial hydrogen bonds and other interactions are maintained, and they can uncover conformational changes in the protein or ligand upon binding. This information is vital for confirming the viability of a predicted binding mode and for understanding the energetic contributions to binding.

Table 3: Overview of Molecular Dynamics Simulation Analysis

| Analysis Metric | Purpose | Insights Gained |

| RMSD (Root Mean Square Deviation) | To assess the overall structural stability of the complex over the simulation time. | A stable, converging RMSD plot suggests the complex has reached equilibrium and the binding pose is stable. |

| RMSF (Root Mean Square Fluctuation) | To identify the flexibility of different parts of the protein (e.g., individual amino acid residues). | High RMSF values indicate flexible regions, while low values indicate stable regions, often including the binding site. |

| Hydrogen Bond Analysis | To monitor the formation and breaking of hydrogen bonds between the ligand and protein. | Provides information on the persistence of key interactions that contribute to binding affinity. |

| Binding Free Energy Calculation | To provide a more accurate estimation of the binding affinity (e.g., using MM/PBSA or MM/GBSA methods). | Offers a quantitative measure of the strength of the interaction, complementing docking scores. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the key physicochemical properties or structural features (known as descriptors) that influence activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules.

For pyridazine-based compounds, 2D- and 3D-QSAR models have been developed to predict various biological activities. These models are built using a "training set" of molecules with known activities. Descriptors can range from simple properties like molecular weight and logP to more complex electronic and steric parameters derived from quantum chemical calculations. The resulting QSAR model is a mathematical equation that is validated using a "test set" of compounds not included in the model's development. A statistically robust QSAR model (indicated by high r² and q² values) can be a powerful predictive tool, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates.

Table 4: Example of a Generic QSAR Model Equation Note: This represents the general form of a QSAR model. The specific descriptors and coefficients would be determined from a dataset of pyridazine derivatives.

| Model Equation | Description |

| log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... | This linear regression equation relates the biological activity (expressed as the logarithm of the inverse of the IC50) to a set of molecular descriptors. |

| c0, c1, c2 | These are the regression coefficients determined during the model fitting process. |

| Descriptors | These can be physicochemical properties such as logP (lipophilicity), molecular weight, molar refractivity, or quantum chemical parameters like HOMO/LUMO energies. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

A compound's efficacy as a drug depends not only on its interaction with the target but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico ADME models use a compound's structure to predict its behavior in the body.

For pyridazine derivatives, various computational tools are available to predict key ADME parameters. These predictions help assess the "drug-likeness" of a compound

Biological Activities and Therapeutic Potential of Pyridazine Derivatives

Anti-angiogenic Activity and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

There is no available scientific literature detailing the anti-angiogenic activity of 3-(3-Hydroxyphenoxy)pyridazine or its potential to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR). Research on other heterocyclic compounds has identified VEGFR inhibition as a key mechanism in blocking angiogenesis, a critical process in tumor growth and metastasis. For instance, the thienopyridine derivative LCB03-0110 has been identified as a potent angiogenesis inhibitor that targets VEGFR-2. researchgate.netnih.gov However, no such studies have been published for 3-(3-Hydroxyphenoxy)pyridazine .

Enzyme Modulation, including Glutamate Transporter EAAT2 Activation and Acetylcholinesterase Inhibition

There is a lack of research on the enzyme modulation properties of 3-(3-Hydroxyphenoxy)pyridazine . Specifically, no studies have been published regarding its ability to activate the glutamate transporter EAAT2 or inhibit acetylcholinesterase.

Glutamate Transporter EAAT2 Activation: The activation of EAAT2 is a therapeutic strategy for neurodegenerative diseases characterized by excitotoxicity. Structure-activity relationship studies on a series of pyridazine (B1198779) derivatives have identified compounds that can increase EAAT2 protein levels. nih.govnih.gov A specific thiopyridazine derivative was found to be an activator of EAAT2. unisi.it However, 3-(3-Hydroxyphenoxy)pyridazine has not been investigated in this context.

Acetylcholinesterase Inhibition: Inhibition of acetylcholinesterase is a key approach in the management of Alzheimer's disease. While various pyridazine and aminopyridazine derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, mdpi.comsemanticscholar.orgnih.gov there is no information available regarding the activity of 3-(3-Hydroxyphenoxy)pyridazine .

Inhibition of Protein Aggregation (e.g., Amyloid Fibrils)

There is no scientific literature available on the potential of 3-(3-Hydroxyphenoxy)pyridazine to inhibit the aggregation of proteins such as amyloid fibrils, a pathological hallmark of several neurodegenerative diseases. Research in this area has focused on other classes of compounds, with some studies exploring how different molecular scaffolds might interfere with the amyloid cascade. nih.govnih.govfrontiersin.org However, the specific compound of interest in this article has not been a subject of such investigations.

Anticonvulsant Activity and Neuropharmacological Applications

No studies have been published that evaluate the anticonvulsant activity or other neuropharmacological applications of 3-(3-Hydroxyphenoxy)pyridazine . The anticonvulsant properties of other pyridazine derivatives have been explored, with some compounds showing efficacy in animal models of epilepsy. nih.govopenpharmaceuticalsciencesjournal.comnih.gov These studies highlight the potential of the pyridazine core in developing central nervous system active agents, but specific data for 3-(3-Hydroxyphenoxy)pyridazine is absent.

Metabolic Pathways and Biotransformation of Phenoxypyridazines

Oxidative Metabolism and Identification of Key Metabolites

The initial phase of metabolism for many xenobiotics, including 3-(3-Hydroxyphenoxy)pyridazine, typically involves oxidative reactions designed to increase their polarity and facilitate excretion. iunajaf.edu.iqpharmaxchange.info For this compound, several oxidative pathways can be postulated based on its chemical structure, which includes a pyridazine (B1198779) ring, a phenoxy group, and a hydroxyl substituent.

A primary metabolic route is likely the hydroxylation of the aromatic rings. pharmaxchange.infonih.gov The phenoxy ring, activated by the existing hydroxyl group, is a probable site for the introduction of a second hydroxyl group. This hydroxylation could occur at positions ortho or para to the existing hydroxyl group, leading to the formation of catechol or hydroquinone-like metabolites. Additionally, the pyridazine ring itself can undergo oxidation to form N-oxides or hydroxylated pyridazine derivatives.

Another potential, though likely less favored, oxidative pathway is the cleavage of the ether linkage between the pyridazine and the phenyl ring. This would result in the formation of 3-hydroxypyridazine and hydroquinone. The subsequent metabolism of these individual fragments would then proceed according to their respective known metabolic fates.

The key metabolites anticipated from the oxidative metabolism of 3-(3-Hydroxyphenoxy)pyridazine are summarized in the table below.

| Metabolite | Metabolic Pathway | Description |

| Dihydroxyphenoxy-pyridazine isomers | Aromatic Hydroxylation | Introduction of a second hydroxyl group on the phenoxy ring. |

| Hydroxyphenoxy-pyridazine-N-oxide | N-Oxidation | Oxidation of a nitrogen atom in the pyridazine ring. |

| Hydroxyphenoxy-hydroxypyridazine | Aromatic Hydroxylation | Introduction of a hydroxyl group on the pyridazine ring. |

| 3-Hydroxypyridazine | Ether Cleavage | Cleavage of the ether bond. |

| Hydroquinone | Ether Cleavage | Cleavage of the ether bond. |

Enzymatic Biotransformations Mediated by Cytochrome P450 Enzymes and Other Systems

The oxidative metabolism of 3-(3-Hydroxyphenoxy)pyridazine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These heme-containing monooxygenases are responsible for the oxidation of a wide variety of xenobiotics. nih.gov While the specific CYP isoforms involved in the metabolism of this particular compound have not been explicitly identified, it is reasonable to infer their involvement based on the metabolism of similar aromatic and heterocyclic compounds. CYP3A4 and CYP2D6 are among the major isoforms responsible for the metabolism of a vast array of drugs and are likely candidates for the hydroxylation of the aromatic rings of 3-(3-Hydroxyphenoxy)pyridazine. nih.gov

Other enzyme systems could also play a role in the biotransformation of this compound. For instance, flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxidation of various nitrogen-containing heterocyclic compounds. Therefore, the formation of a pyridazine-N-oxide metabolite could be mediated by FMOs.

The enzymatic reactions involved in the initial biotransformation are summarized below.

| Enzyme System | Reaction Type | Potential Metabolite Formed |

| Cytochrome P450 (e.g., CYP3A4, CYP2D6) | Aromatic Hydroxylation | Dihydroxyphenoxy-pyridazine isomers, Hydroxyphenoxy-hydroxypyridazine |

| Cytochrome P450 | Ether Cleavage | 3-Hydroxypyridazine, Hydroquinone |

| Flavin-containing monooxygenases (FMOs) | N-Oxidation | Hydroxyphenoxy-pyridazine-N-oxide |

Conjugation Reactions (e.g., Glucuronidation, Sulfation)

Following Phase I oxidative metabolism, the resulting metabolites, as well as the parent compound 3-(3-Hydroxyphenoxy)pyridazine, can undergo Phase II conjugation reactions. nih.govsigmaaldrich.com These reactions involve the attachment of endogenous polar molecules, which significantly increases the water solubility of the compound and facilitates its elimination from the body. nih.govnih.gov

Given the presence of a phenolic hydroxyl group, 3-(3-Hydroxyphenoxy)pyridazine is an excellent substrate for glucuronidation and sulfation. nih.govnih.govnih.govnih.gov

Glucuronidation: This is a major conjugation pathway for phenolic compounds. researchgate.netresearchgate.net The enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of the substrate. This results in the formation of a highly water-soluble O-glucuronide conjugate.

Sulfation: This is another important conjugation pathway for phenols. nih.govnih.gov The enzyme sulfotransferase (SULT) catalyzes the transfer of a sulfonate group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group, forming a sulfate (B86663) ester.

The hydroxylated metabolites generated during Phase I metabolism would also be readily conjugated via glucuronidation and sulfation. The resulting conjugates are then typically excreted in the urine or bile.

| Conjugation Reaction | Enzyme | Endogenous Cofactor | Conjugate Formed |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | UDP-glucuronic acid (UDPGA) | O-glucuronide |

| Sulfation | Sulfotransferase (SULT) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Sulfate ester |

Potential for Isomerization and Degradation Pathways within Biological Systems

Beyond enzymatic metabolism, the stability of 3-(3-Hydroxyphenoxy)pyridazine within a biological system is also a consideration. While the ether linkage is generally stable, it could be susceptible to cleavage under certain physiological conditions, although this is likely a minor pathway compared to enzymatic metabolism.

Isomerization of the parent compound is not a likely metabolic pathway. However, the positions of the hydroxyl groups on the aromatic rings of the metabolites can exist as various isomers, depending on the regioselectivity of the metabolizing enzymes.

Advanced Research Directions and Future Prospects for 3 3 Hydroxyphenoxy Pyridazine

Rational Design of Next-Generation Pyridazine (B1198779) Analogs with Enhanced Biological Profiles

The rational design of new analogs of 3-(3-Hydroxyphenoxy)pyridazine is a promising avenue for enhancing its biological activity. This approach involves making targeted chemical modifications to the core structure to improve its pharmacological properties. By applying principles of medicinal chemistry, such as structure-activity relationship (SAR) studies, researchers can systematically alter the molecule to optimize its efficacy and selectivity for specific biological targets. nih.gov

One key strategy is the modification of the hydroxyphenoxy group. For instance, altering the position of the hydroxyl group or introducing other substituents on the phenyl ring could significantly impact the compound's binding affinity to target proteins. Furthermore, the pyridazine ring itself offers opportunities for modification. Introducing different functional groups at various positions on the pyridazine ring could lead to analogs with improved pharmacokinetic profiles.

Computational modeling and in silico studies are integral to the rational design process. nih.gov Molecular docking simulations can predict how different analogs of 3-(3-Hydroxyphenoxy)pyridazine might interact with various biological targets, such as kinases or receptors. nih.gov This allows researchers to prioritize the synthesis of compounds that are most likely to have the desired biological effects, thereby saving time and resources. A scaffold-hopping strategy could also be employed to design novel pyridazine derivatives based on the known activity of other compounds. nih.gov

| Modification Strategy | Potential Enhancement | Example of Functional Group |

| Substitution on the phenyl ring | Increased binding affinity, improved selectivity | Halogens, alkyl groups, nitro groups |

| Alteration of the hydroxyl group position | Modified hydrogen bonding interactions | Ortho- or para-hydroxyl substitution |

| Functionalization of the pyridazine ring | Enhanced pharmacokinetic properties, novel biological activities | Amino groups, alkyl chains, carboxamides |

Integration of High-Throughput Screening and Combinatorial Chemistry in Drug Discovery

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large numbers of compounds for biological activity. ufl.edu The integration of HTS with combinatorial chemistry, a technique for synthesizing large libraries of compounds, can significantly accelerate the discovery of new drug candidates based on the 3-(3-Hydroxyphenoxy)pyridazine scaffold. rjptonline.org

Combinatorial chemistry can be used to generate a diverse library of analogs of 3-(3-Hydroxyphenoxy)pyridazine by systematically combining different chemical building blocks. nih.gov This approach allows for the creation of a wide range of chemical diversity around the core pyridazine structure. These compound libraries can then be screened using HTS assays to identify "hits"—compounds that show activity against a specific biological target. nih.gov

The use of automated and miniaturized HTS technologies enables the screening of thousands of compounds in a short period. researchgate.net This rapid screening process can quickly identify promising lead compounds for further development. The data generated from HTS can also provide valuable insights into the structure-activity relationships of the pyridazine analogs, which can inform further rational design efforts.

| Technique | Application in Pyridazine Research | Potential Outcome |

| Combinatorial Chemistry | Synthesis of a diverse library of 3-(3-Hydroxyphenoxy)pyridazine analogs. nih.gov | Rapid generation of chemical diversity for screening. |

| High-Throughput Screening (HTS) | Automated biological testing of the compound library against various targets. nih.gov | Identification of hit compounds with desired biological activity. |

| High-Content Screening (HCS) | Image-based analysis of cellular responses to pyridazine analogs. plos.org | Detailed understanding of the compound's effects on cellular pathways. |

Application of Advanced Spectroscopic and Imaging Techniques for In Vitro and In Vivo Studies

Advanced spectroscopic and imaging techniques are crucial for characterizing the physicochemical properties and biological behavior of 3-(3-Hydroxyphenoxy)pyridazine and its analogs. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography can provide detailed information about the molecular structure and conformation of these compounds. mdpi.comresearchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can be used to study the vibrational modes of the molecule, offering insights into its chemical bonding and structure. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental spectroscopic data to provide a deeper understanding of the molecule's electronic structure and properties. nih.gov

In vitro and in vivo imaging techniques are essential for studying the compound's interaction with biological systems. Fluorescence microscopy, for example, can be used to visualize the uptake and distribution of fluorescently labeled pyridazine analogs within cells. nih.gov For in vivo studies, techniques like magnetic resonance imaging (MRI) can be employed to track the biodistribution of probes derived from the pyridazine scaffold. researchgate.net

| Technique | Information Gained | Relevance to Pyridazine Research |

| NMR Spectroscopy | Detailed molecular structure and connectivity. nih.gov | Confirmation of the chemical structure of newly synthesized analogs. |

| Mass Spectrometry | Precise molecular weight and fragmentation patterns. mdpi.com | Identification and characterization of compounds and their metabolites. |

| X-ray Crystallography | Three-dimensional atomic arrangement in a crystal. researchgate.net | Elucidation of the precise molecular geometry and intermolecular interactions. |

| Fluorescence Imaging | Visualization of compound localization in cells and tissues. nih.gov | Studying cellular uptake, distribution, and target engagement. |

| In Vivo Imaging (e.g., MRI) | Non-invasive tracking of probes in living organisms. researchgate.net | Assessing the pharmacokinetic and pharmacodynamic properties of pyridazine-based agents. |

Development of Novel Research Tools and Probes Based on the Pyridazine Scaffold

The unique chemical properties of the pyridazine scaffold make it an excellent candidate for the development of novel research tools and probes. Fluorescent probes are particularly valuable for studying biological processes, and pyridazine derivatives have shown promise in this area. nih.gov By attaching a fluorophore to the 3-(3-Hydroxyphenoxy)pyridazine structure, it may be possible to create probes for imaging specific biological targets, such as amyloid-β plaques in Alzheimer's disease. nih.gov

The design of such probes often involves creating a donor-π-acceptor structure to achieve desirable photophysical properties, such as a large Stokes shift and high quantum yield. nih.gov The pyridazine ring can act as a key component of the fluorophore or as a linker to a recognition moiety that specifically binds to the target of interest.

In addition to fluorescent probes, the pyridazine scaffold can be used to develop other types of chemical probes, such as affinity-based probes for target identification or activity-based probes for enzyme profiling. These tools can be invaluable for elucidating the mechanism of action of pyridazine-based compounds and for discovering new biological targets.

| Probe Type | Principle of Action | Potential Application for Pyridazine Scaffold |

| Fluorescent Probe | Emits light upon excitation, allowing for visualization. | Imaging of cellular structures and biological molecules. rsc.org |

| Affinity-Based Probe | Binds to a specific target, enabling its isolation and identification. | Pull-down assays to identify the protein targets of 3-(3-Hydroxyphenoxy)pyridazine. |

| Activity-Based Probe | Covalently modifies the active site of an enzyme, allowing for its detection. | Profiling the activity of specific enzyme families in complex biological samples. |

Exploration of Multi-Targeting Strategies in Complex Biological Systems

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. plos.org Multi-target drug discovery, which aims to design single molecules that can interact with multiple targets, is an emerging paradigm for treating such diseases. frontiersin.org The pyridazine scaffold is well-suited for the development of multi-target agents due to its versatile chemical nature, which allows for the incorporation of different pharmacophores. nih.gov

For 3-(3-Hydroxyphenoxy)pyridazine, a multi-targeting strategy could involve designing analogs that simultaneously inhibit two or more disease-relevant targets. For example, in cancer therapy, a pyridazine derivative could be designed to inhibit both a specific kinase and a protein involved in angiogenesis. This dual-action approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

The development of multi-target drugs requires a deep understanding of the underlying biology of the disease and the ability to design molecules with the desired polypharmacology. Computational tools and systems biology approaches can aid in the identification of optimal target combinations and in the design of molecules with the desired activity profile.

| Disease Area | Potential Multi-Target Strategy | Rationale |

| Cancer | Dual inhibition of a protein kinase and a cell cycle regulator. mdpi.com | Synergistic anti-proliferative and pro-apoptotic effects. |

| Neurodegenerative Diseases | Modulation of a G-protein coupled receptor and inhibition of an enzyme involved in plaque formation. | Addressing both symptomatic relief and disease modification. |

| Cardiovascular Diseases | Inhibition of phosphodiesterase and modulation of an ion channel. nih.gov | Combined inotropic and vasodilatory effects for the treatment of heart failure. |

Q & A

How can researchers optimize the synthesis of 3-(3-hydroxyphenoxy)pyridazine to improve yield and purity for laboratory-scale applications?

Methodological Answer:

Synthetic optimization involves systematic variation of reaction parameters. Key steps include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency in pyridazine derivatives, as observed in analogous syntheses of 4-cyano-3(2H)-pyridazinones .

- Catalyst Use: Transition-metal catalysts (e.g., Pd/C) or base catalysts (e.g., K₂CO₃) can accelerate phenoxy group coupling. Evidence from 3-aminopyridazine transformations suggests catalytic hydrogenation may reduce side products .

- Purification: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for isolating the target compound, as demonstrated in pyridazinone syntheses .

- Yield Monitoring: Track reaction progress via TLC or HPLC, adjusting stoichiometry (e.g., 1.2–1.5 equivalents of hydroxyphenol) to favor product formation .

What advanced spectroscopic techniques are critical for characterizing the structural conformation of 3-(3-hydroxyphenoxy)pyridazine, and how can conflicting NMR data be resolved?

Methodological Answer:

- Multi-Nuclear NMR: Use H, C, and 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, the hydroxyl proton’s exchange broadening can be mitigated by deuterated DMSO .

- X-ray Crystallography: Resolves ambiguity in tautomeric forms or hydrogen-bonding networks, as applied to pyridazinone analogs .

- Contradiction Resolution: If NMR data conflicts with literature (e.g., unexpected coupling constants), cross-validate with mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

How does the hydroxyl group positioning in 3-(3-hydroxyphenoxy)pyridazine influence its reactivity and intermolecular interactions in supramolecular assemblies?

Methodological Answer:

- Hydrogen-Bonding Analysis: The meta-hydroxyl group facilitates intramolecular H-bonding with the pyridazine ring, reducing solubility in non-polar solvents. This is analogous to 3-hydroxy-2-methylpyridine derivatives, where hydroxyl positioning dictates aggregation behavior .

- Crystal Packing Studies: Single-crystal XRD of related compounds (e.g., 5,6-diphenylpyridazines) shows that hydroxyl orientation influences π-π stacking and lattice stability .

- Reactivity: The hydroxyl group’s electron-donating effect enhances electrophilic substitution at the pyridazine C4 position, as seen in sulfonation reactions of phenolic pyridazines .

What methodological approaches are recommended for assessing the stability of 3-(3-hydroxyphenoxy)pyridazine under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Studies:

- pH Stability: Incubate the compound in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC, noting hydrolysis of the ether linkage under acidic conditions .

- Thermal Stability: Use TGA/DSC to identify decomposition thresholds. Pyridazine derivatives typically degrade above 200°C, but hydroxyl groups may lower this threshold due to oxidative pathways .

- Light Sensitivity: Expose to UV-Vis light (300–400 nm) and track photodegradation products using LC-MS, referencing protocols for imidazole-carbene complexes .

How can computational chemistry be integrated with experimental data to predict the electronic properties of 3-(3-hydroxyphenoxy)pyridazine derivatives?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using B3LYP/6-31G(d) to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .

- SAR Modeling: Use QSAR to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity, as demonstrated for pyridazinone-based inotropic agents .

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by structural data from related antiplatelet compounds .

What strategies should be employed to reconcile discrepancies in reported bioactivity data for pyridazine derivatives like 3-(3-hydroxyphenoxy)pyridazine across different studies?

Methodological Answer:

- Standardized Assays: Adopt consistent protocols (e.g., IC₅₀ measurement in enzyme inhibition studies) to minimize variability. Reference guidelines from pharmaceutical analysis standards for reproducibility .

- Meta-Analysis: Systematically compare datasets, accounting for variables like cell lines (HEK293 vs. HeLa) or solvent effects (DMSO concentration). For example, Sircar et al. (1985) resolved contradictions in pyridazinone bioactivity by controlling for assay conditions .

- Mechanistic Studies: Use knockout models or isotopic labeling to isolate specific pathways, reducing confounding factors in activity reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.